molecular formula C14H11F3N2O2S2 B2907515 (E)-N-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl)-2,2,2-trifluoroacetamide CAS No. 326085-75-0

(E)-N-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2907515
CAS No.: 326085-75-0
M. Wt: 360.37
InChI Key: JTHOBWWJEBINPW-JXMROGBWSA-N
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Description

(E)-N-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound designed for advanced biochemical and pharmacological research. This molecule features a rhodanine (4-oxo-2-thioxothiazolidine) core, a scaffold extensively studied for its diverse biological activities . Compounds with this core structure have demonstrated significant potential as antimicrobial agents, showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism of action for such molecules often involves the inhibition of key bacterial enzymes, such as MurB, which is essential for cell wall biosynthesis . Furthermore, the rhodanine scaffold is also recognized in the research of enzyme inhibitors, including investigations into non-ATP dependent inhibitors of kinases like extracellular signal-regulated kinase (ERK) . The structure is substituted with a trifluoroacetamide group, which can enhance metabolic stability and membrane permeability, making it a valuable chemotype for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S2/c1-2-19-11(20)10(23-13(19)22)7-8-3-5-9(6-4-8)18-12(21)14(15,16)17/h3-7H,2H2,1H3,(H,18,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHOBWWJEBINPW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl)-2,2,2-trifluoroacetamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structural configuration of this compound includes:

  • Thiazolidinone moiety : Known for its pharmacological properties.
  • Trifluoroacetamide group : Potentially enhancing lipophilicity and biological activity.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of thiazolidinone derivatives. The specific compound exhibits significant antibacterial and antifungal activity.

Antibacterial Activity

Research indicates that compounds similar to this thiazolidinone have shown remarkable antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

  • Compounds derived from thiazolidinones demonstrated antibacterial activity exceeding that of standard antibiotics such as ampicillin by 10–50 fold against bacteria like Enterobacter cloacae and Escherichia coli .

Antifungal Activity

The antifungal efficacy of thiazolidinones is also noteworthy. In vitro studies reveal that the compound displays potent antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against pathogens like Trichoderma viride and Aspergillus fumigatus .

Anticancer Activity

Thiazolidinone derivatives have been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer types, including cervical and colon cancers.

Case Studies

  • Cervical Cancer : In vitro studies indicated that thiazolidinone derivatives significantly inhibited the growth of cervical cancer cells, with IC50 values suggesting potent cytotoxic effects .
  • Colon Cancer : Similar results were observed in colon cancer models, where these compounds effectively induced apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been found to target enzymes involved in cell wall biosynthesis .
  • Induction of apoptosis in cancer cells : The anticancer activity may be attributed to the activation of apoptotic pathways leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. The presence of specific functional groups within the compound contributes to its reactivity and interaction with biological targets.

Compound NameStructure TypeBiological ActivityUnique Features
ThiazolidinedioneThiazolidineAntidiabeticInsulin sensitizing properties
ThiosemicarbazoneThiosemicarbazoneAnticancer, AntimicrobialMetal chelation ability
BenzothiazoleBenzothiazoleAntimicrobial, AnticancerBroad spectrum activity

This table illustrates how this compound compares with other compounds in terms of biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications in Thiazolidinone Derivatives

Key structural variations among similar compounds include:

  • Oxidation state of the thiazolidinone ring: The target compound has a 4-oxo-2-thioxo configuration, while others like those in feature a 2,4-dioxothiazolidin-ylidene group.
  • Substituents at position 3 : The 3-ethyl group in the target compound contrasts with substituents like benzyl (, compound 9) or pyridinyl (). Ethyl groups may improve lipophilicity without steric hindrance .
  • Benzylidene substituents : The (E)-benzylidene group in the target compound is analogous to chlorobenzylidene (compound 9, ) or thiophen-2-ylmethylene (). Electron-deficient substituents (e.g., trifluoroacetamide) may enhance π-π stacking with biological targets .

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives

Compound ID Core Structure R<sup>3</sup> Substituent Benzylidene Group Acetamide Substituent Reference
Target Compound 4-oxo-2-thioxo Ethyl Phenyl (E-configuration) 2,2,2-trifluoroacetamide -
, Compound 9 4-oxo-2-thioxo - 4-Chlorobenzylidene N-(4-methoxyphenyl)
(CAS 868147-24-4) 4-oxo-2-thioxo - Thiophen-2-ylmethylene Acetamide
, Compound 3a-o 2,4-dioxo - 4-Hydroxy-3-methoxybenzylidene N-substituted acetamide

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the thioxothiazolidinyl core. Key steps include:

  • Thioxothiazolidinyl Intermediate : Reacting thiazolidine-2,4-dione derivatives with aldehydes (e.g., 3-ethyl substituents) under basic conditions (e.g., NaH in DMF) to form the thioxothiazolidin-5-ylidene moiety .
  • Acetamide Coupling : Introducing the trifluoroacetamide group via nucleophilic substitution or amidation, often using chloroacetyl chloride in refluxing ethanol or DMF .
  • Critical Parameters :
    • Solvents : Polar aprotic solvents (DMF, ethanol) enhance reactivity .
    • Temperature : 60–80°C for condensation; room temperature for coupling .
    • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track progress .
      Yield Optimization : Yields range from 40–70%, with purity >95% achieved via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key groups (e.g., thioxo (δ ~170 ppm), trifluoroacetamide (δ ~160 ppm)) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺) .
  • Crystallography :
    • X-ray Diffraction : Single-crystal analysis using SHELXTL or WinGX/ORTEP resolves stereochemistry and validates the (E)-configuration of the thiazolidinone methylidene group .
    • Data Interpretation : Anisotropic displacement parameters (ORTEP diagrams) assess thermal motion and packing interactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), bacterial strains, or incubation times .
  • Structural Purity : Impurities (>5%) from incomplete coupling steps may skew results; validate via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Mechanistic Complexity : Dual activity may arise from thioxothiazolidinone’s redox modulation (e.g., ROS generation in cancer cells) versus thioamide-mediated enzyme inhibition in bacteria .
    Resolution Strategy :
    • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
    • Use SAR studies to isolate pharmacophores (e.g., replacing 3-ethyl with bulkier groups to enhance selectivity) .

Advanced: How can computational and experimental methods be integrated to predict and validate this compound’s binding modes?

Methodological Answer:

  • In Silico Docking :
    • Target Identification : Screen against databases (PDB) for kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .
    • Binding Affinity : Prioritize targets with ΔG < -8 kcal/mol and hydrogen bonds to thioxo or trifluoroacetamide groups .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to purified targets .
    • Mutagenesis : Engineer key residues (e.g., Ser84 in gyrase) to confirm predicted interactions .

Basic: What in vitro pharmacological models are appropriate for evaluating its therapeutic potential?

Methodological Answer:

  • Anticancer :
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
    • Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Antimicrobial :
    • MIC/MBC Testing : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
    • Biofilm Disruption : Crystal violet assay to quantify biomass reduction .

Advanced: How can structural analogs be designed to improve metabolic stability without compromising activity?

Methodological Answer:

  • Modification Strategies :
    • Thioxothiazolidinone Core : Replace 3-ethyl with cyclopropyl to reduce CYP450-mediated oxidation .
    • Trifluoroacetamide Group : Substitute with sulfonamide to enhance plasma protein binding and half-life .
  • Metabolic Profiling :
    • Microsomal Assays : Incubate with rat liver microsomes; analyze metabolites via LC-MS/MS .
    • Stability Metrics : Target t₁/₂ > 2 hours in pH 7.4 buffer .

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